molecular formula C12H16INO B14812579 3-Tert-butyl-4-cyclopropoxy-5-iodopyridine

3-Tert-butyl-4-cyclopropoxy-5-iodopyridine

Cat. No.: B14812579
M. Wt: 317.17 g/mol
InChI Key: FMXIGPBQTCXMMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-cyclopropoxy-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the tert-butyl and cyclopropoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. Subsequent reactions with tert-butyl and cyclopropoxy reagents under controlled conditions yield the final product .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-cyclopropoxy-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce an iodopyridine oxide .

Scientific Research Applications

3-Tert-butyl-4-cyclopropoxy-5-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-5-iodopyridine involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the tert-butyl and cyclopropoxy groups can influence the compound’s steric and electronic properties. These interactions can affect various molecular pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-4-cyclopropoxy-5-iodopyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-5-iodopyridine

InChI

InChI=1S/C12H16INO/c1-12(2,3)9-6-14-7-10(13)11(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

FMXIGPBQTCXMMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)I

Origin of Product

United States

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